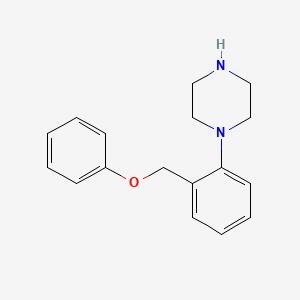

1-(2-(Phenoxymethyl)phenyl)piperazine

Description

1-(2-(Phenoxymethyl)phenyl)piperazine is a piperazine derivative featuring a phenoxymethyl group attached to the phenyl ring at the ortho position. This structural motif combines a piperazine core with an ether-linked phenyl moiety, which may influence its physicochemical properties, receptor binding affinity, and metabolic stability.

Properties

Molecular Formula |

C17H20N2O |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

1-[2-(phenoxymethyl)phenyl]piperazine |

InChI |

InChI=1S/C17H20N2O/c1-2-7-16(8-3-1)20-14-15-6-4-5-9-17(15)19-12-10-18-11-13-19/h1-9,18H,10-14H2 |

InChI Key |

WLIGTTARDYGFBV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2COC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Phenoxymethyl)phenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound . Another method includes the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. The piperazine is separated from the product stream, which contains various related chemicals .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Phenoxymethyl)phenyl)piperazine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated compounds or sulfonium salts.

Major Products:

Oxidation: Oxidized derivatives of the phenyl or piperazine rings.

Reduction: Reduced forms of the compound, often leading to simpler amines.

Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(2-(Phenoxymethyl)phenyl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its pharmacological properties, including its potential use in drug formulations.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(2-(Phenoxymethyl)phenyl)piperazine involves its interaction with molecular targets and pathways. For instance, it has been shown to enhance transepithelial transport by affecting the permeability of the intestinal epithelium . This is achieved through its interaction with cellular membranes and transport proteins, facilitating the absorption of therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Trifluoromethylphenyl)piperazine ()

- Substituent : Electron-withdrawing trifluoromethyl (-CF₃) at the meta position.

- Synthesis : Typically via nucleophilic substitution or coupling reactions with aryl halides (e.g., ).

- Key Differences : The -CF₃ group enhances lipophilicity and may improve receptor binding through hydrophobic interactions.

1-(2-Methoxyphenyl)piperazine ()

- Substituent : Electron-donating methoxy (-OCH₃) at the ortho position.

- Synthesis : Coupling of substituted phenylpropionic acids with piperazine derivatives, followed by reduction ().

- Key Differences : Methoxy groups improve solubility and influence serotonin receptor selectivity ().

1-(2,3-Dichlorophenyl)piperazine ()

- Substituent : Halogen atoms (Cl) at the 2- and 3-positions.

- Synthesis : Halogenation of phenyl rings or substitution with chlorinated aryl halides ().

- Key Differences : Chlorine atoms increase molecular polarity and may enhance anti-dopaminergic activity ().

Target Compound: 1-(2-(Phenoxymethyl)phenyl)piperazine

- Substituent: Phenoxymethyl (-CH₂-O-Ph) at the ortho position.

- Synthesis : Likely involves alkylation or etherification of a pre-functionalized phenylpiperazine precursor (similar to ).

Antipsychotic Potential

- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (): Exhibits anti-dopaminergic and anti-serotonergic activity with reduced catalepsy induction. QSAR models highlight the importance of electron affinity (EA) and brain/blood partition coefficients (QPlogBB) .

- 1-(2-Methoxyphenyl)piperazine : Shows moderate 5-HT1A receptor affinity, influencing sympathetic nerve discharge (SND) modulation ().

Antibacterial Activity

- Substituted phenylpiperazine derivatives (): Antibacterial efficacy against Staphylococcus aureus and Escherichia coli is minimally affected by phenyl substituents, suggesting the piperazine core drives activity.

Receptor Selectivity

- 1-(3-Trifluoromethylphenyl)piperazine (): Variable effects on SND, with 5-HT1A agonists inhibiting SND and 5-HT2 agonists increasing it.

- 1-(1-Naphthyl)piperazine derivatives (): Exhibit mixed D2/5-HT1A receptor binding, highlighting the role of bulky substituents in modulating receptor interactions.

Physicochemical and Electronic Properties

Spectroscopic and Computational Insights

Thermodynamic Stability

- Phenoxymethyl vs. Hydroxyethyl Substituents (): Ether linkages (as in the target compound) offer greater hydrolytic stability compared to hydroxyethyl groups, which may undergo oxidation or esterification.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.